N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Human Biomonitoring Acrylamide Metabolism Exposure Assessment

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the analytically non-negotiable primary biomarker for acrylamide exposure. Representing ~52% of the administered dose, AAMA is the only mercapturic acid validated for high-sensitivity LC-MS/MS quantification (LOD 0.1 ng/mL, recovery 92.2–117.3%). Generic substitution undermines quantitative accuracy. This ≥98% purity standard ensures data comparability across NHANES, dietary intervention, and PBPK modeling studies. Procure the definitive reference standard for robust, reproducible acrylamide biomonitoring.

Molecular Formula C8H14N2O4S
Molecular Weight 234.28 g/mol
CAS No. 81690-92-8
Cat. No. B133793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(2-carbamoylethyl)-L-cysteine
CAS81690-92-8
SynonymsN-acetyl-S-(3-amino-3-oxopropyl)cysteine
N-acetyl-S-(propionamide)cysteine
N-APC
Molecular FormulaC8H14N2O4S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCCC(=O)N)C(=O)O
InChIInChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1
InChIKeyGGBCHNJZQQEQRX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (CAS 81690-92-8): Core Identity, Physicochemical Profile, and Analytical Viability for Procurement Decision-Making


N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (CAS 81690-92-8), also known as AAMA or 2-carbamoylethyl mercapturic acid, is an N-acyl-L-amino acid derivative of L-cysteine [1]. It is the predominant urinary metabolite of acrylamide, formed via glutathione conjugation followed by enzymatic processing in the mercapturic acid pathway [2]. As a short-term biomarker of acrylamide exposure, this compound is central to human biomonitoring, toxicokinetic studies, and environmental health risk assessments [2]. Its structural specificity—an N-acetyl group and an S-(2-carbamoylethyl) side chain—distinguishes it from other mercapturates, enabling precise quantitation in complex biological matrices using LC-MS/MS [3]. Procurement decisions for this compound are driven by the need for a certified, high-purity standard to ensure reliable analytical measurement in exposure science and public health research.

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: Why This Specific Mercapturic Acid Metabolite Is Irreplaceable in Acrylamide Exposure Assessment


Within the class of urinary mercapturic acids used to monitor acrylamide exposure, generic substitution is not scientifically valid due to distinct quantitative and functional differences among metabolites. N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is not merely a member of a metabolite panel; it is the quantitatively dominant and analytically critical component. Studies show AAMA constitutes approximately 52% of an administered acrylamide dose in humans, dwarfing other metabolites such as GAMA (approx. 5%) and N-acetyl-S-(2-carbamoylethyl)-L-cysteine-sulfoxide (AAMA-sul) [1]. Furthermore, the urinary ratio of GAMA/AAMA differs significantly between species (0.1 in humans, 0.2 in rats, 0.5 in mice), highlighting species-specific metabolic fate and the unique utility of AAMA in human studies [1]. Substituting AAMA with another mercapturate would undermine the sensitivity and quantitative accuracy of exposure assessment, as analytical methods are optimized for its detection limits (LOD 0.1-0.8 ng/mL) and validated recovery rates (92.2%-117.3%) that are not guaranteed for less abundant analogs [2]. The specific evidence below quantifies these critical differential dimensions, demonstrating that AAMA is the non-negotiable primary analyte for robust and reproducible acrylamide biomonitoring.

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: Quantified Superiority as the Predominant and Most Robust Urinary Biomarker for Acrylamide Exposure


Quantitative Dominance of AAMA Over GAMA in Human Urinary Excretion: A 10-Fold Difference

In a controlled human study with a single oral dose of deuterium-labelled acrylamide (d3-AA), the urinary excretion profile demonstrated that N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the quantitatively dominant metabolite. After 2 days, AAMA accounted for 52% of the total administered dose, whereas the secondary metabolite, N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), accounted for only 5%. This establishes AAMA as the primary and most abundant urinary biomarker for acrylamide exposure in humans [1].

Human Biomonitoring Acrylamide Metabolism Exposure Assessment

Species-Specific Metabolic Ratio (GAMA/AAMA) Renders AAMA the Optimal Human Biomarker

The urinary ratio of GAMA to AAMA serves as a critical indicator of species-specific metabolic processing of acrylamide. In humans, this ratio is 0.1, meaning AAMA is ten times more abundant than GAMA. In contrast, the ratio is 0.2 in rats and 0.5 in mice [1]. This demonstrates that human metabolism of acrylamide favors the AAMA pathway to a much greater extent than in rodent models, making AAMA the most specific and relevant biomarker for human exposure studies.

Comparative Metabolism Toxicokinetics Species Extrapolation

Population-Level Baseline Concentrations Quantify Exposure Differential: Smokers vs. Nonsmokers

A comparative study of 60 smokers and 60 nonsmokers established quantitative baseline differences in AAMA excretion. Smokers excreted 2.5-fold higher amounts of AAMA in their urine compared to nonsmokers [1]. In a larger U.S. population study (NHANES, n=5443), smoking was strongly associated with increased urinary 2CaEMA (AAMA) concentrations, confirming it as a primary source of acrylamide exposure [2]. Additionally, among nonsmoking lactating mothers in Spain, the geometric mean AAMA concentration was 70 ng/mL, whereas AAMA-sul was 33 ng/mL and GAMA3 was 15 ng/mL [3].

Population Biomonitoring Tobacco Exposure Risk Assessment

Analytical Method Validation: UHPLC-MS/MS Method Delivers High Sensitivity and Robust Recovery for AAMA Quantification

A validated UHPLC-MS/MS method for the simultaneous determination of acrylamide cascade metabolites demonstrated high sensitivity and reproducibility specifically for AAMA. The limit of detection (LOD) was 0.1-0.8 ng/mL, and the limit of quantification (LOQ) was 0.4-5.8 ng/mL, with spiking recovery rates ranging from 92.2% to 117.3% [1]. An earlier isotope dilution UHPLC-MS/MS method reported AAMA-specific recovery rates of 95.5%-105.4% (low spike), 98.2%-114.0% (intermediate spike), and 92.2%-108.9% (high spike) [2]. These analytical figures of merit are essential for ensuring data quality and are directly tied to the use of a certified AAMA standard for calibration.

Analytical Chemistry Method Validation LC-MS/MS

Dietary Exposure Differentiation: Vegan and Omnivore Diets Show Significant AAMA Excretion Differences

A comparative diet study (n=88) quantified the internal acrylamide exposure through urinary AAMA excretion in omnivores, vegans, and strict raw food eaters. Median urinary AAMA excretion per day was 62.4 µg/day in non-smoking omnivores, 85.4 µg/day in vegans, and 15.4 µg/day in raw food eaters [1]. This demonstrates a 5.5-fold higher AAMA excretion in vegans compared to raw food eaters, and a 1.37-fold higher excretion in vegans compared to omnivores. These data underscore AAMA's sensitivity in detecting dietary acrylamide exposure and its utility in nutritional intervention studies.

Dietary Exposure Nutritional Toxicology Biomarker Variability

AAMA Exhibits a Biphasic Elimination Half-Life with a Rapid Initial Phase in Humans

The elimination kinetics of AAMA in humans following a single oral dose of deuterium-labelled acrylamide were characterized by a biphasic pattern. The first phase elimination half-life was estimated to be approximately 3.5 hours, with a second, slower phase lasting more than 10 hours [1]. This pharmacokinetic profile is distinct from the longer-lived hemoglobin adducts and informs the optimal sampling window for exposure assessment, highlighting AAMA's role as a short-term (hours to days) exposure biomarker.

Pharmacokinetics Toxicokinetics Metabolic Clearance

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: High-Impact Application Scenarios Validated by Quantitative Evidence


Human Biomonitoring Studies for Acrylamide Exposure Assessment

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is the primary urinary biomarker for quantifying recent acrylamide exposure in population-based studies. Its quantitative dominance (52% of total dose) and robust analytical detection (LOD 0.1-0.8 ng/mL) enable reliable measurement of internal exposure levels in cohorts such as the U.S. NHANES (n=5443) and European dietary studies [1][2]. The 2.5-fold higher excretion in smokers compared to nonsmokers provides a clear exposure differential, making AAMA essential for assessing the impact of tobacco use and dietary acrylamide on public health [1].

Toxicokinetic and Pharmacokinetic Modeling of Acrylamide

The biphasic elimination half-life of AAMA (t1/2 ~3.5 hours for the first phase) makes it an ideal short-term biomarker for constructing physiologically based pharmacokinetic (PBPK) models of acrylamide [1]. Its rapid clearance from the body allows for precise tracking of exposure events within a 24-48 hour window, which is critical for understanding the toxicokinetics of dietary or environmental acrylamide intake and for extrapolating animal data to humans using species-specific metabolic ratios [1].

Nutritional Intervention and Dietary Exposure Studies

AAMA excretion rates directly reflect dietary acrylamide intake, as demonstrated by a 5.5-fold difference in median AAMA excretion between vegans (85.4 µg/day) and strict raw food eaters (15.4 µg/day) [1]. This quantifiable sensitivity allows researchers to evaluate the effectiveness of dietary modifications, cooking methods, or antioxidant supplements (e.g., bamboo leaf extract) in reducing internal acrylamide burden [2]. Procurement of a certified AAMA standard is therefore critical for any study aiming to link food consumption with internal exposure biomarkers.

Development and Validation of LC-MS/MS Analytical Methods

The validated UHPLC-MS/MS methods that achieve high sensitivity (LOD 0.1 ng/mL) and recovery (92.2%-117.3%) for AAMA rely on a high-purity reference standard for calibration and quality control [1]. This compound is essential for laboratories developing or implementing biomonitoring assays, as its well-characterized analytical behavior ensures method accuracy and comparability across different studies and regulatory frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.